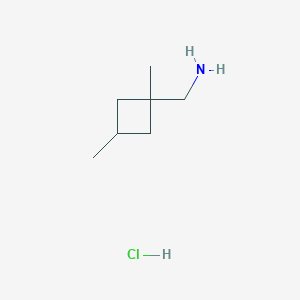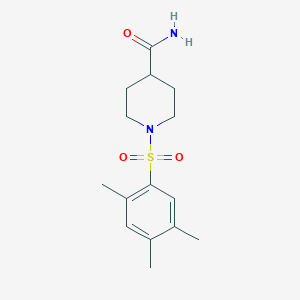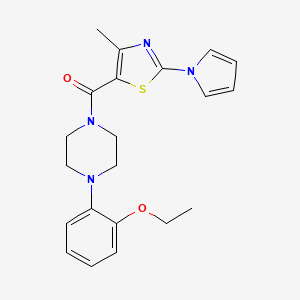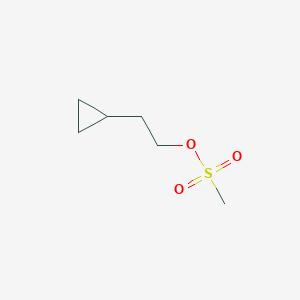
2-Cyclopropylethyl methanesulfonate
Descripción general
Descripción
2-Cyclopropylethyl methanesulfonate is a chemical compound with the molecular formula C6H12O3S . It has a molecular weight of 164.23 .
Synthesis Analysis
The synthesis of 2-Cyclopropylethyl methanesulfonate can be achieved from 2-Cyclopropylethanol and Methanesulfonyl chloride . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The InChI code for 2-Cyclopropylethyl methanesulfonate is 1S/C6H12O3S/c1-10(7,8)9-5-4-6-2-3-6/h6H,2-5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
The methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .Physical And Chemical Properties Analysis
2-Cyclopropylethyl methanesulfonate is a liquid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and density, can be found in the relevant papers .Aplicaciones Científicas De Investigación
Microbial Metabolism of Methanesulfonate
Methanesulfonic acid is a stable acid that plays a significant role in the biogeochemical cycling of sulfur. It is produced in large quantities in the atmosphere and is utilized by various aerobic bacteria as a sulfur source for growth. The oxidation of methanesulfonate, which may include derivatives such as 2-cyclopropylethyl methanesulfonate, is initiated by methanesulfonate monooxygenase, highlighting its importance in microbial metabolism and environmental sulfur cycles D. Kelly & J. Murrell, 1999.
Analytical Chemistry Applications
In analytical chemistry, methanesulfonic acid derivatives, including potentially 2-cyclopropylethyl methanesulfonate, have been used in procedures to determine the precise amino acid composition of proteins from a single hydrolysate. This approach, which uses methanesulfonic acid as a catalyst for hydrolysis, offers accurate and direct application to ion exchange columns, providing critical insights into protein structure and function R. Simpson, M. R. Neuberger, & T. Liu, 1976.
Synthesis and Characterization of Methanesulfonate Derivatives
The structural and vibrational properties, along with the biological activity of methanesulfonate derivatives such as 2-chloroethyl(methylsulfonyl)methanesulfonate, have been extensively studied. These investigations provide insights into the potential applications of such compounds in various fields, including pharmaceuticals and materials science J. E. Galván et al., 2018.
Organic Synthesis
Methanesulfonates, including possibly 2-cyclopropylethyl methanesulfonate, are used in organic synthesis, particularly in transformations of carboxylic esters to trisubstituted olefins. These reactions are crucial for the development of new synthetic methodologies and the creation of complex organic molecules D. Kananovich, A. Hurski, & O. Kulinkovich, 2007.
Environmental Chemistry
Methanesulfonate's impact on the environment, particularly in relation to cloud condensation nucleation activity of sea salt aerosol, is an area of significant research interest. Understanding how methanesulfonate and its derivatives affect cloud formation and climate dynamics is crucial for environmental science and climate change studies M. Tang et al., 2019.
Mecanismo De Acción
The mechanism of action of methanesulfonates, which includes 2-Cyclopropylethyl methanesulfonate, involves the fission of alkyl-oxygen bonds and reaction within the intracellular milieu . This is similar to the action of other anesthetics, such as MS-222, which block the activity of both sensory and motor nerves .
Safety and Hazards
The safety information for 2-Cyclopropylethyl methanesulfonate includes several hazard statements: H302, H314, H341, H351 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause genetic defects and cancer . Precautionary measures should be taken when handling this compound .
Direcciones Futuras
The future of synthetic chemistry, including the study and application of compounds like 2-Cyclopropylethyl methanesulfonate, will involve developments in higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The ability improvement of synthesis and the application enhancement of synthesis are topics of interest .
Propiedades
IUPAC Name |
2-cyclopropylethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)9-5-4-6-2-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVNHURAZETRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylethyl methanesulfonate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


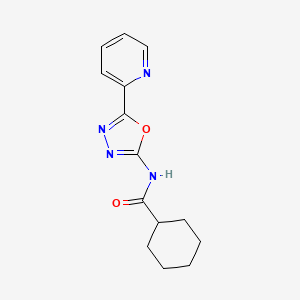


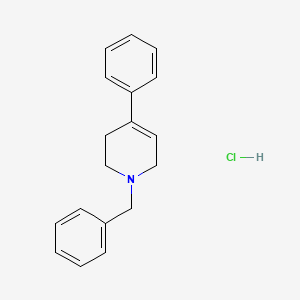
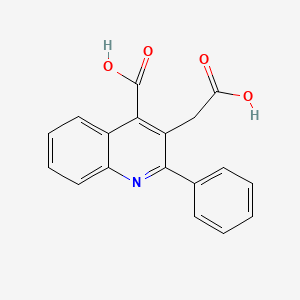

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

![ethyl 2-(2-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2957551.png)
